Methyl 3-amino-2-methyl-5-nitrobenzoate
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Overview
Description
Methyl 3-amino-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and features both amino and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-2-methylbenzoic acid, which is subsequently esterified with methanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxyl group can be esterified with alcohols to form different esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Esterification: Methanol in the presence of an acid catalyst.
Major Products
Reduction: 3-amino-2-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Different methyl esters depending on the alcohol used.
Scientific Research Applications
Methyl 3-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the amino group can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-nitrobenzoate
- Methyl 3-nitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
Uniqueness
Methyl 3-amino-2-methyl-5-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 3-amino-2-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLLYARQPPIGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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